

Physicochemical properties of 4-[(Tert-butylamino)sulfonyl]benzoic acid

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Compound of Interest

Compound Name: 4-[(Tert-butylamino)sulfonyl]benzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **4-[(Tert-butylamino)sulfonyl]benzoic acid**

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-[(Tert-butylamino)sulfonyl]benzoic acid**, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of experimental workflows.

Compound Overview

4-[(Tert-butylamino)sulfonyl]benzoic acid, with the CAS number 99987-05-0, is a chemical compound that belongs to the family of sulfonamides and benzoic acids.^[1] Its structure incorporates a benzoic acid moiety, a sulfonamide group, and a tert-butyl group, which collectively influence its chemical and physical characteristics. Understanding these properties is crucial for applications in medicinal chemistry and material science, where factors like solubility, lipophilicity, and acidity play a pivotal role.

Physicochemical Data Summary

The quantitative physicochemical properties of **4-[(Tert-butylamino)sulfonyl]benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S	[2]
Molecular Weight	257.31 g/mol	[2]
Melting Point	182-183 °C	
Boiling Point	415.4 ± 47.0 °C at 760 mmHg	[2]
Density	1.273 ± 0.06 g/cm ³	[2]
pKa	3.55 ± 0.10	
LogP (XLogP3)	1.4	[2]
Flash Point	205 °C	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	4	
Exact Mass	257.07217913 u	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-[(Tert-butylamino)sulfonyl]benzoic acid** are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. The capillary method is a standard technique for its determination.[\[3\]](#)

Apparatus and Materials:

- Melting point apparatus with a heating block and temperature control
- Glass capillary tubes (sealed at one end)[\[4\]](#)

- Thermometer or digital temperature probe[5]
- The solid sample of **4-[(Tert-butylamino)sulfonyl]benzoic acid**, finely powdered
- Mortar and pestle (optional, for powdering the sample)[5]

Procedure:

- Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube.[4] The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end, forming a column of 1-2 mm in height.[6]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[4] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and straightforward method for determining the pKa of an ionizable compound.[7]

Apparatus and Materials:

- pH meter with a combined pH electrode[7]
- Magnetic stirrer and stir bar[8]
- Burette
- Beaker or titration vessel[8]

- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[8]
- Solution of the compound in a suitable solvent (e.g., water or a co-solvent if solubility is low)
- Inert gas supply (e.g., nitrogen) for purging[8]

Procedure:

- Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
- Sample Preparation: A known concentration of **4-[(Tert-butylamino)sulfonyl]benzoic acid** is dissolved in a suitable solvent. The solution may be purged with nitrogen to remove dissolved carbon dioxide.[8]
- Titration: The solution is placed in the titration vessel with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with the standardized strong base (NaOH), adding the titrant in small, known increments.[8]
- Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.[8]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Apparatus and Materials:

- Shake-flask apparatus or an orbital shaker in a temperature-controlled environment
- Vials or flasks with screw caps

- Analytical balance
- Filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)[\[10\]](#)
- The solid sample of **4-[(Tert-butylamino)sulfonyl]benzoic acid**
- Solvent of interest (e.g., water, buffer solutions)

Procedure:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.[\[11\]](#) This ensures that a saturated solution is formed.
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[\[11\]](#)
- Phase Separation: After agitation, the suspension is allowed to stand to let the excess solid settle. An aliquot of the supernatant is then carefully removed and filtered to separate the saturated solution from any undissolved solid.
- Analysis: The concentration of the compound in the filtered saturated solution is determined using a calibrated analytical method like HPLC or UV-Vis spectroscopy.[\[10\]](#) This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined using a biphasic system of n-octanol and water.[\[9\]](#)

Apparatus and Materials:

- Separatory funnels or vials

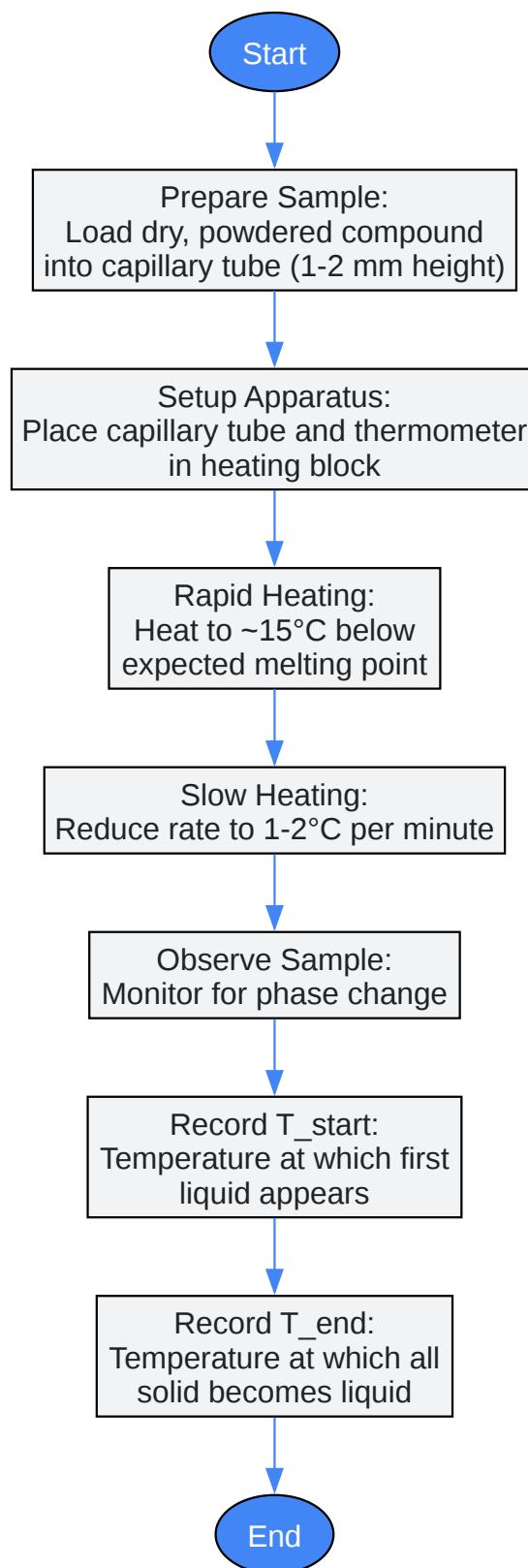
- Shaker
- Centrifuge (optional, to aid phase separation)
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)[12]
- n-Octanol and water (mutually saturated)[13]
- The sample of **4-[(Tert-butylamino)sulfonyl]benzoic acid**

Procedure:

- Solvent Preparation: n-Octanol and water are mixed and shaken together to become mutually saturated. The two phases are then separated.[14]
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[7]
- Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.[13]
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to break up any emulsions.[9]
- Analysis: The concentration of the compound in each phase (n-octanol and aqueous) is determined using a suitable analytical technique.[12]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

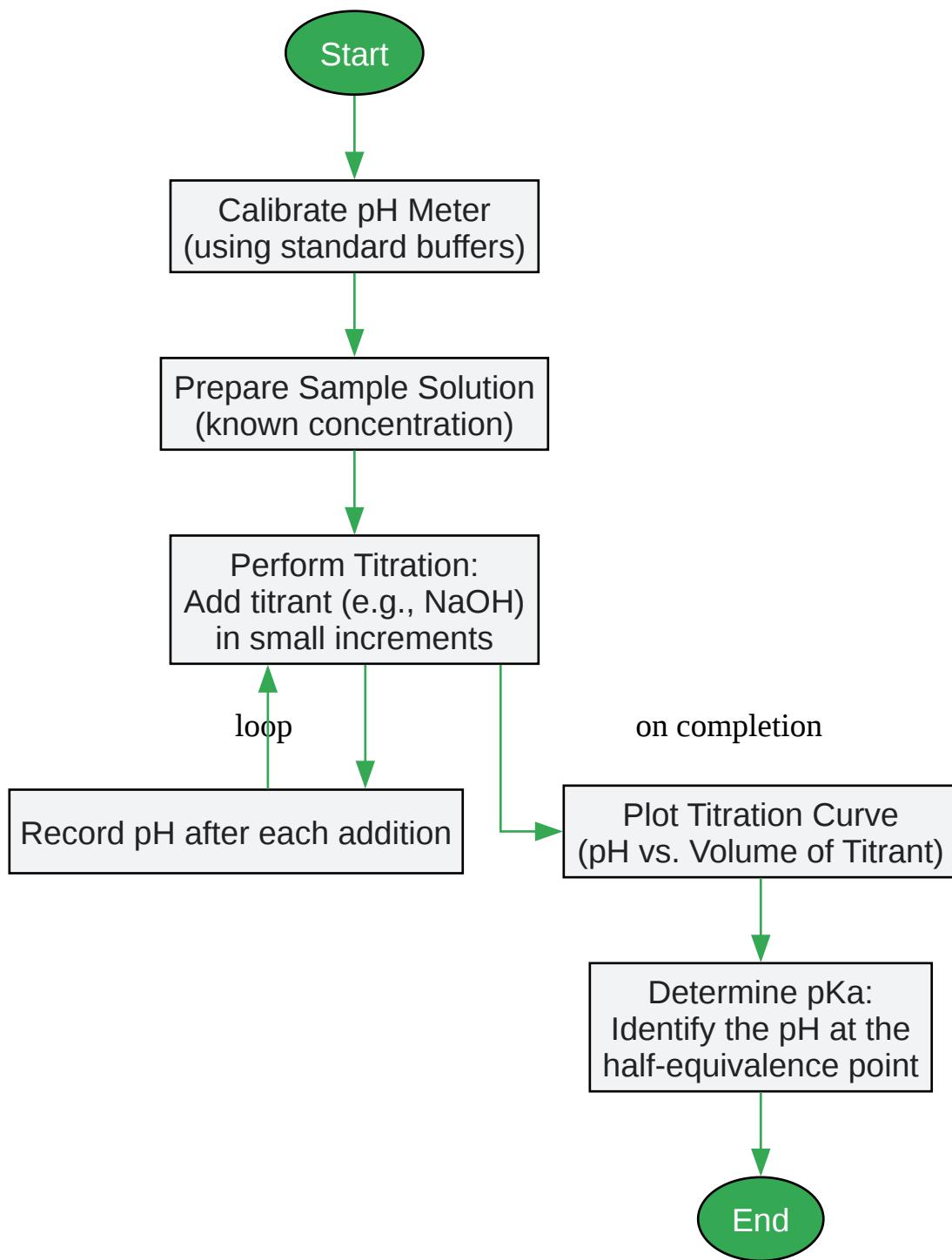
Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.



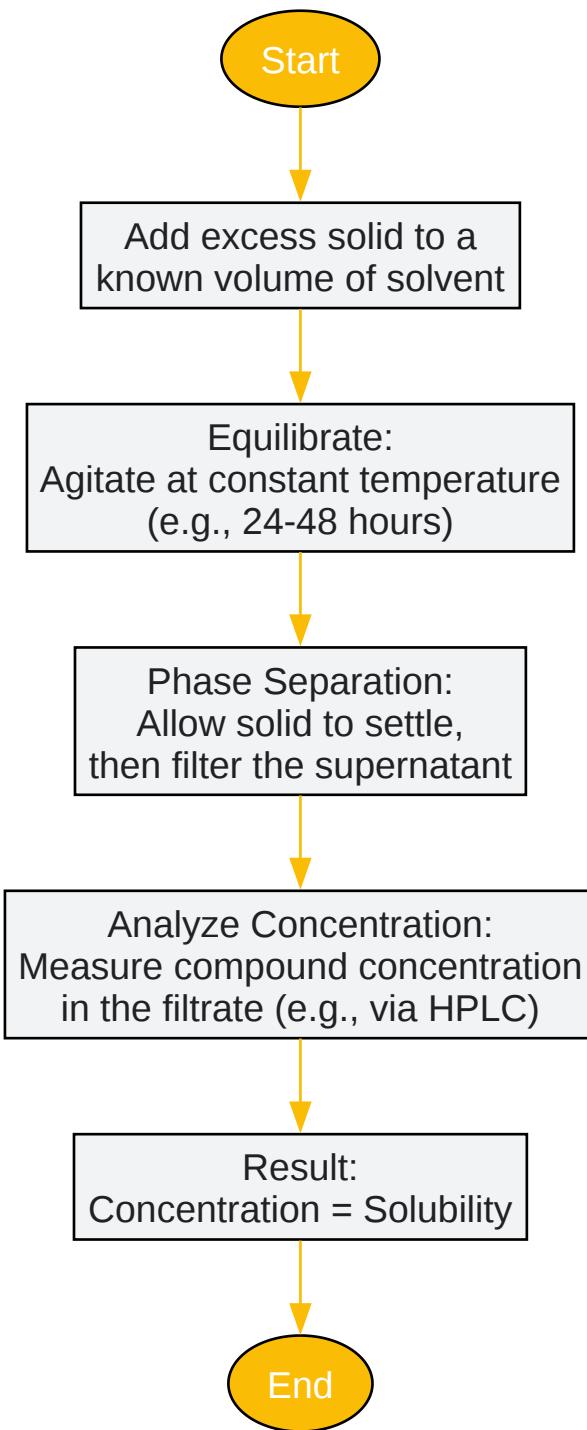
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Caption: Workflow for Melting Point Determination.



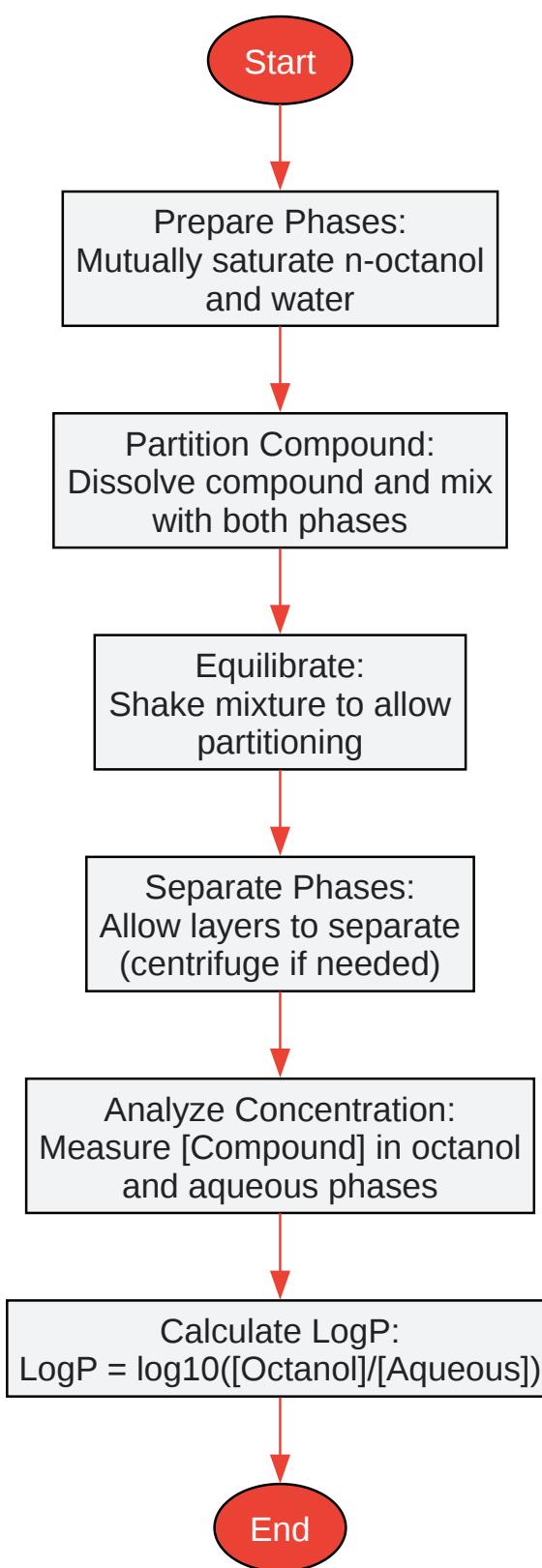
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Caption: Workflow for pKa Determination via Titration.



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Caption: Workflow for Shake-Flask Solubility Determination.



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Caption: Workflow for LogP Determination.

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